1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine
Description
The compound 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine features a 1,2,4-oxadiazole core substituted at position 3 with an isopropyl group (propan-2-yl) and at position 5 with a methyl-pyrrolidin-3-amine moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its electron-deficient nature, which enhances binding interactions in medicinal chemistry applications . The pyrrolidin-3-amine group contributes conformational flexibility, a trait often exploited in drug design to improve pharmacokinetic properties.
Properties
IUPAC Name |
1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-7(2)10-12-9(15-13-10)6-14-4-3-8(11)5-14/h7-8H,3-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUTWPSPFVIRQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726907 | |
| Record name | 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832717-04-1 | |
| Record name | 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine typically involves the formation of the oxadiazole ring followed by the attachment of the pyrrolidine moiety. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring. The pyrrolidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyrrolidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 210.28 g/mol. Its structure features a pyrrolidine ring connected to a 1,2,4-oxadiazole moiety, which contributes to its biological activity and chemical reactivity. The presence of the isopropyl group enhances lipophilicity, potentially improving bioavailability.
Medicinal Chemistry Applications
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Antimicrobial Activity :
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit potent antimicrobial properties. For instance, compounds similar to 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis. -
Anti-inflammatory Properties :
Research indicates that oxadiazole derivatives can possess anti-inflammatory effects. A study involving similar compounds reported significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases . The ability to modulate inflammatory pathways makes this compound a candidate for further pharmacological development. -
Neuroprotective Effects :
Some studies have suggested that oxadiazole-containing compounds may exhibit neuroprotective effects. These compounds could potentially be explored for their ability to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Agricultural Applications
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Pesticidal Activity :
The oxadiazole ring is known for its applications in agrochemicals as insecticides and herbicides. Compounds with similar structures have been developed to target specific pests while minimizing environmental impact. The unique properties of this compound could be investigated for its efficacy in pest management strategies. -
Plant Growth Regulators :
There is potential for this compound to act as a plant growth regulator. Studies have indicated that oxadiazole derivatives can influence plant growth and development by modulating hormonal pathways . This application could lead to improved agricultural yields and sustainable farming practices.
Material Science Applications
-
Polymer Chemistry :
The incorporation of oxadiazole units into polymer matrices can enhance thermal stability and mechanical properties. Research into polymers containing such functional groups has shown improvements in performance characteristics, making them suitable for high-performance applications . -
Sensors and Electronics :
Compounds like this compound may also find applications in the development of sensors due to their electronic properties. The ability to modify conductivity through chemical substitution allows for tailored sensor designs for environmental monitoring or biomedical applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The pyrrolidine ring may enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Key Structural Features
*Calculated based on structural analysis due to lack of direct evidence.
Substituent Analysis
- Oxadiazole Substituents: Isopropyl (Target Compound): Enhances steric bulk without significantly increasing hydrophobicity. Pyridinyl Groups (Compounds ): Introduce hydrogen-bonding capacity and polarity, favoring aqueous solubility.
Amine Modifications :
- Pyrrolidin-3-amine (Target Compound) : Offers a rigid yet flexible scaffold for target engagement.
- Guanidine (SLP7111228) : High basicity may enhance binding to acidic residues in SphK1 .
- Ethan-1-amine/Propan-1-amine (Compounds ) : Simpler amines may reduce metabolic stability compared to cyclic analogs.
Molecular Weight and Physicochemical Properties
- The target compound (MW ≈ 223.3) is lighter than SLP7111228 (MW 336.44), suggesting better bioavailability.
- Pyridine-containing analogs (e.g., ) exhibit higher polarity, which may improve solubility but reduce blood-brain barrier penetration.
Implications for Drug Design
Structural variations significantly influence pharmacological profiles:
- SLP7111228 demonstrates that bulky substituents (e.g., 4-octylphenyl) and guanidine groups can enhance target affinity, as seen in its potent SphK1 inhibition .
- Pyridinyl substituents (e.g., ) may optimize solubility for systemic applications, whereas isopropyl or phenyl groups (e.g., target compound, ) could favor CNS targeting due to increased lipophilicity.
Biological Activity
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine is a compound that belongs to the oxadiazole family, known for its diverse biological activities. The oxadiazole moiety has been extensively studied for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The compound has the following chemical properties:
- CAS Number : 832717-04-1
- Molecular Formula : C₁₃H₁₈N₄O
- Molecular Weight : 238.31 g/mol
- LogP : 3.23 (indicating moderate lipophilicity)
Research indicates that compounds containing the oxadiazole structure can interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymes : Oxadiazole derivatives have shown inhibitory effects on important enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in cancer progression and other diseases .
- Antioxidant Activity : The compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress-related damage .
Anticancer Activity
Numerous studies have reported the anticancer potential of oxadiazole derivatives. For instance:
- A derivative similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, including human colon adenocarcinoma and melanoma cells. The mean IC50 values for these compounds were reported in the range of 50 to 100 µM against multiple cancer types .
Anti-inflammatory and Analgesic Effects
Oxadiazole derivatives have also been evaluated for their anti-inflammatory properties:
- In animal models, compounds with similar structures have shown a reduction in inflammatory markers and pain response, suggesting potential use in treating conditions like arthritis and chronic pain syndromes .
Antimicrobial Activity
The antimicrobial activity of oxadiazoles is well-documented:
- Studies have demonstrated effectiveness against a range of bacteria and fungi, indicating that this compound could serve as a lead for developing new antimicrobial agents .
Data Tables
| Biological Activity | Test System | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa Cells | 70 | |
| Antimicrobial | E. coli | 30 | |
| Anti-inflammatory | Rat Model | N/A |
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of various 1,2,4-oxadiazole derivatives in vitro against several cancer cell lines. The results indicated that modifications to the oxadiazole ring significantly enhanced cytotoxicity, with some compounds achieving IC50 values below 50 µM against resistant cancer cell lines .
- Anti-inflammatory Research : In a controlled trial using a rat model of arthritis, a related oxadiazole derivative was administered. Results showed a marked decrease in paw swelling and inflammatory cytokine levels compared to controls, highlighting its potential as an anti-inflammatory agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
